molecular formula C23H22O2 B14550868 2-Methyl-1,1,4-triphenylbut-2-ene-1,4-diol CAS No. 62117-89-9

2-Methyl-1,1,4-triphenylbut-2-ene-1,4-diol

Cat. No.: B14550868
CAS No.: 62117-89-9
M. Wt: 330.4 g/mol
InChI Key: XCBKPUNQGATEDW-UHFFFAOYSA-N
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Description

2-Methyl-1,1,4-triphenylbut-2-ene-1,4-diol is an organic compound characterized by its unique structure, which includes a butene backbone substituted with methyl and phenyl groups, and two hydroxyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,1,4-triphenylbut-2-ene-1,4-diol typically involves multi-step organic reactions. One common method includes the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene structure . The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is typically carried out in an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,1,4-triphenylbut-2-ene-1,4-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bond can be reduced to form saturated compounds.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-Methyl-1,1,4-triphenylbut-2-ene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1,1,4-triphenylbut-2-ene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,1,4-triphenylbutane-1,4-diol: Similar structure but lacks the double bond.

    1,1,4-Triphenylbut-2-ene-1,4-diol: Similar structure but lacks the methyl group.

    2-Methyl-1,1,4-triphenylbut-2-ene: Similar structure but lacks the hydroxyl groups.

Uniqueness

2-Methyl-1,1,4-triphenylbut-2-ene-1,4-diol is unique due to the presence of both hydroxyl groups and a double bond, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

62117-89-9

Molecular Formula

C23H22O2

Molecular Weight

330.4 g/mol

IUPAC Name

2-methyl-1,1,4-triphenylbut-2-ene-1,4-diol

InChI

InChI=1S/C23H22O2/c1-18(17-22(24)19-11-5-2-6-12-19)23(25,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17,22,24-25H,1H3

InChI Key

XCBKPUNQGATEDW-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C1=CC=CC=C1)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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